3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione
Description
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione is a halogenated diketone derivative featuring a pentane-2,4-dione backbone substituted with a 2,5-dibromobenzyl group. This compound is of interest in organic synthesis and medicinal chemistry due to the electron-withdrawing bromine atoms, which influence both reactivity and physical properties. The diketone moiety (pentane-2,4-dione) is known for its enolic tautomerism and participation in condensation reactions, while the dibromophenyl group may enhance stability and enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Properties
CAS No. |
816420-47-0 |
|---|---|
Molecular Formula |
C12H12Br2O2 |
Molecular Weight |
348.03 g/mol |
IUPAC Name |
3-[(2,5-dibromophenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C12H12Br2O2/c1-7(15)11(8(2)16)6-9-5-10(13)3-4-12(9)14/h3-5,11H,6H2,1-2H3 |
InChI Key |
KKOSXXMAXNJYDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC(=C1)Br)Br)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-dibromobenzyl bromide with acetylacetone under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of 3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming a debrominated product.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of debrominated hydrocarbons.
Substitution: Formation of substituted phenylmethyl derivatives.
Scientific Research Applications
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The phenylmethyl and pentane-2,4-dione moieties contribute to its overall chemical behavior and potential biological activities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally analogous diketones with varying aromatic substituents (Table 1). Key differences arise in substitution patterns, electronic effects, and resulting physicochemical properties.
Table 1: Comparative Analysis of Pentane-2,4-dione Derivatives
Reactivity and Stability
- In contrast, sulfonamido-substituted derivatives (e.g., compound XIV in ) exhibit extreme base sensitivity, leading to cleavage of the diketone ring .
- Synthetic Utility : Bromine substituents enable transition metal-catalyzed cross-coupling reactions, distinguishing the target compound from trifluoromethyl or sulfonamido analogs, which are more suited for biological applications or acid-catalyzed cyclizations .
Physical Properties
- Melting Points : Brominated derivatives generally exhibit higher melting points due to increased molecular weight and halogen bonding. For example, the sulfonamido derivative (XIV) melts at 163–164°C post-cleavage , while the parent pentane-2,4-dione is a liquid at room temperature .
- Solubility : The dibromophenyl group likely reduces water solubility compared to the parent diketone but enhances solubility in organic solvents, facilitating use in synthetic organic chemistry.
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